3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with benzoyl chloride and subsequent methylation. The reaction conditions often include the use of organic solvents such as xylene and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of Forkhead Box M1 (FOXM1), a transcription factor involved in cell proliferation and cancer progression . The compound binds to the DNA-binding site of FOXM1, preventing its interaction with target genes and thereby inhibiting cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
3-aminothieno[2,3-b]pyridine-2-carboxamides: These compounds share a similar core structure but lack the benzamido and phenyl groups.
Thieno[3,2-d]pyrimidine derivatives: These compounds have a similar thienopyridine core but differ in their functional groups and biological activities.
Uniqueness
3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit FOXM1 sets it apart from other similar compounds, making it a promising candidate for further research in medicinal chemistry .
Properties
IUPAC Name |
3-benzamido-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-15-14-16(2)25-23-19(15)20(26-22(28)17-10-6-4-7-11-17)21(30-23)24(29)27(3)18-12-8-5-9-13-18/h4-14H,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOHDCZLLFBDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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